人类绝经期促性腺激素
描述
Human Menopausal Gonadotrophin (HMG) is a highly purified preparation extracted from the urine of post-menopausal women, containing a mixture of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) used primarily in fertility treatments. HMG stimulates the ovaries to produce multiple follicles, each potentially developing an egg for fertilization. Its composition and impurities have been a subject of extensive research to understand its efficacy and safety in assisted reproductive technologies (ART) (van de Weijer et al., 2003).
Synthesis and Molecular Structure Analysis
HMG is synthesized from the urine of post-menopausal women, who have high levels of gonadotrophins due to the cessation of ovarian function. The process involves the extraction and purification of FSH and LH, along with human chorionic gonadotrophin (hCG) to some extent, to achieve a therapeutic preparation. The molecular structure of HMG encompasses the structures of FSH and LH, which are glycoprotein hormones consisting of alpha and beta subunits. These subunits are crucial for the biological activity and specificity of the hormones' action on the ovaries (Gharib et al., 1990).
Chemical Reactions and Properties
HMG interacts with FSH and LH receptors in the ovarian follicles, triggering a cascade of biological reactions that lead to the maturation and release of eggs. The presence of hCG in HMG preparations contributes to the LH activity, supporting the final maturation of the oocytes and subsequent ovulation. The biochemical properties of HMG, including its interaction with receptors and the resulting signal transduction pathways, play a pivotal role in its effectiveness in inducing ovulation and supporting fertility treatments (Casarini et al., 2020).
Physical Properties Analysis
The physical properties of HMG preparations, such as solubility, stability, and formulation, are designed to optimize its bioavailability and pharmacokinetics. These properties are critical for ensuring that the drug can be effectively administered, typically through intramuscular injection, and absorbed into the bloodstream to exert its therapeutic effects on the ovaries. The pharmacodynamics of HMG, influenced by its physical properties, determine the onset and duration of action, which are key factors in synchronizing follicular development with fertility treatment protocols (van Weissenbruch et al., 1993).
Chemical Properties Analysis
The chemical properties of HMG, including its purity and the ratio of FSH to LH, significantly affect its pharmacological profile. The presence of non-gonadotrophin proteins and impurities can influence the preparation's efficacy and safety. Highly purified HMG preparations aim to minimize these impurities, enhancing clinical outcomes in ART. Understanding the composition and chemical properties of HMG is essential for optimizing its use in fertility treatments and ensuring patient safety (Giudice et al., 1994).
科学研究应用
1. Controlled Ovarian Stimulation (COS) in Assisted Reproductive Technology Protocols
- Application Summary: hMG is used in COS to increase the number of follicles and thus oocytes, providing sufficient oocyte yields for in vitro fertilization (IVF) and/or intracytoplasmic sperm injection (ICSI) .
- Methods of Application: hMG is administered to women undergoing IVF/ICSI. The dosage and duration of treatment depend on the individual’s response to therapy .
- Results/Outcomes: When used for COS in women undergoing IVF/ICSI, hMG was as effective as recombinant FSH in terms of pregnancy rates, despite being associated with a lower oocyte yield .
2. Ovulation Induction (OI) in Anovulatory Infertility
- Application Summary: hMG is used in OI to restore the normo-ovulatory (i.e., mono-ovulatory) capacity and thus fertility of women with anovulation, such as that caused by hypothalamic pituitary failure (type 1) or dysfunction (type 2) .
- Methods of Application: hMG is administered to women with anovulatory infertility. The dosage and duration of treatment depend on the individual’s response to therapy .
- Results/Outcomes: Data for hMG in OI are limited, but suggest ovulation rates may be as good as those with recombinant FSH + recombinant LH in type 1 anovulation and recombinant FSH in type 2 anovulation .
3. Treatment of Idiopathic Hypogonadotropic Hypogonadism (IHH)-Based Infertility in Females
- Application Summary: hMG is used in the treatment of IHH-based infertility in females. IHH is a prevalent congenital genetic disorder that primarily affects the production and effectiveness of gonadotropin-releasing-hormone (GnRh), leading to reduced follicle-stimulating hormone and luteinizing hormone levels .
- Methods of Application: The patient underwent multiple ovulation induction programs. A tailored hMG dose is recommended. High-dose HMG can benefit those with poor follicular response. The addition of letrozole (5– 7.5mg) may enhance follicular response during stimulation .
- Results/Outcomes: After several ovulation induction cycles, the patient conceived and delivered a live baby .
4. Treatment of Male Infertility
- Application Summary: hMG is used for the treatment of male infertility caused by impaired pituitary hormone secretion or lack of response from the testicle. Possible applications include oligospermia, asthenozoospermia, oligoasthenozoospermia, azoospermia due to pituitary cause, functional hypogonadism, functional eunuchoidism, and cryptorchidism .
- Methods of Application: The specific methods of application can vary based on individual circumstances and should be determined by a healthcare provider .
- Results/Outcomes: The specific results or outcomes can vary based on individual circumstances and should be determined by a healthcare provider .
5. Ovarian Stimulation in Artificial Insemination (AI) and In Vitro Fertilization (IVF) Treatments
- Application Summary: hMG is an injectable medication prescribed during controlled ovarian stimulation in AI and IVF treatments. Its active ingredient, hMG, is a human gonadotropin obtained from the purification of urine from women in menopause .
- Methods of Application: hMG is composed of 75 IU (international units) of follicle-stimulating hormone (FSH) and 75 IU of luteinizing hormone (LH), so it is commonly referred to as HMG lepori 75 . It is available in two injectable forms: 1 vial and 10 vials .
- Results/Outcomes: The specific results or outcomes can vary based on individual circumstances and should be determined by a healthcare provider .
6. Ovarian Stimulation in Intrauterine Insemination (IUI) Therapy
- Application Summary: Low-dose gonadotropins are often used for ovarian stimulation. Urine Human menopausal gonadotropin (HMG) is a cheap and effective drug commonly used in IUI therapy .
- Methods of Application: The specific methods of application can vary based on individual circumstances and should be determined by a healthcare provider .
- Results/Outcomes: The specific results or outcomes can vary based on individual circumstances and should be determined by a healthcare provider .
未来方向
属性
IUPAC Name |
6,6-dimethylheptanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUWTGCATVNMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Human Menopausal Gonadotrophin | |
CAS RN |
9002-68-0, 61489-71-2 | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gonadotropin, menopausal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。